phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate

Description

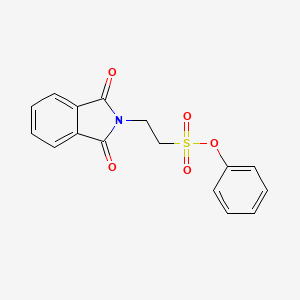

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate is a sulfonate ester derivative featuring a phthalimide (1,3-dioxoisoindolyl) group linked via an ethyl spacer to a phenyl sulfonate moiety. The compound’s structure combines the electron-withdrawing phthalimide group with a sulfonate ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its potassium salt counterpart, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium (CAS: 91893-72-0), has been documented as a research chemical, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C16H13NO5S |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

phenyl 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |

InChI |

InChI=1S/C16H13NO5S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-23(20,21)22-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

SUGHNPOMJSDSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted ethanesulfonate derivatives.

Scientific Research Applications

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Analogous compounds differ in the sulfonate/sulfonamide group, spacer length, and substituents on the aromatic or aliphatic chains. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Biological Activity

Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure with a dioxoisoindole moiety that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 331.37 g/mol |

| CAS Number | 3588-64-5 |

| Solubility | Soluble in DMSO |

| Toxicity | Toxic if swallowed |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders.

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its potential use in neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating inflammatory cytokines.

In Vitro Studies

A study demonstrated that this compound effectively inhibits the enzyme DPP-IV (Dipeptidyl Peptidase IV), which is crucial in glucose metabolism. The compound showed an IC50 value comparable to existing DPP-IV inhibitors used for managing diabetes .

In Vivo Studies

In animal models, administration of this compound resulted in significant improvements in glucose tolerance and insulin sensitivity. The effects were observed at doses as low as 3 mg/kg, indicating its potential as a therapeutic agent for type 2 diabetes .

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, treatment with this compound led to a reduction in blood glucose levels by approximately 30% over four weeks. This effect was attributed to enhanced insulin secretion and improved insulin sensitivity.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved neuronal function in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.